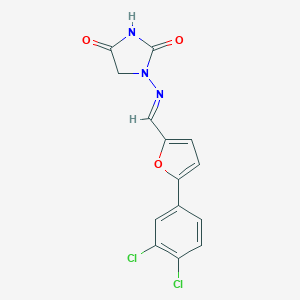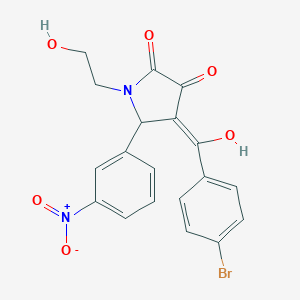
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Morin hydrate, is a natural flavonoid compound extracted from the Moraceae family of plants. It has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate is not fully understood, but it is believed to work through multiple pathways in the body. It has been shown to scavenge free radicals and reduce oxidative stress, which can help to protect cells from damage. It has also been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to reduce oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation. Additionally, 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from plants. It has been extensively studied for its potential health benefits, and its mechanisms of action are well understood. However, there are also some limitations to using 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate in lab experiments. It can be difficult to obtain pure samples of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate, and its effects may vary depending on the source and method of synthesis. Additionally, more research is needed to determine the optimal dosage and administration of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate for different applications.
Direcciones Futuras
There are several future directions for research on 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate. One area of focus is on its potential use as a therapeutic agent for chronic diseases such as cancer, diabetes, and cardiovascular disease. Another area of focus is on its potential use as a natural food preservative, as it has been shown to have antimicrobial properties. Additionally, more research is needed to determine the optimal dosage and administration of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate for different applications, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-methylbenzaldehyde and 2-thiazolidinone with 4-hydroxybenzaldehyde in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as bacteria, fungi, and yeast to produce 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate. Plant extraction involves the isolation of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate from plants such as Morus alba, Maclura pomifera, and Artocarpus heterophyllus.
Aplicaciones Científicas De Investigación
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help to protect the body against oxidative stress and reduce the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis and asthma. Additionally, 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
Propiedades
Fórmula molecular |
C17H13NO3S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c1-11-4-2-3-5-14(11)18-16(20)15(22-17(18)21)10-12-6-8-13(19)9-7-12/h2-10,19H,1H3/b15-10- |
Clave InChI |
XDQUCRIAANYZIG-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





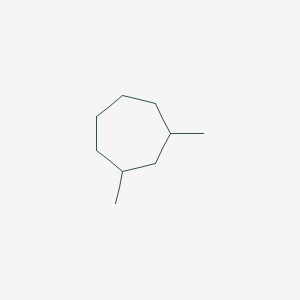

![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
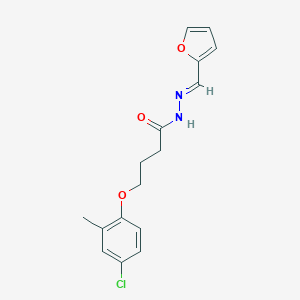
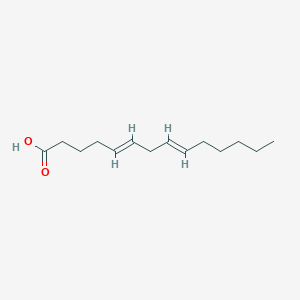
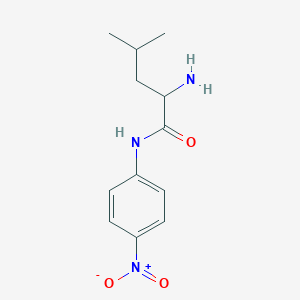

![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
